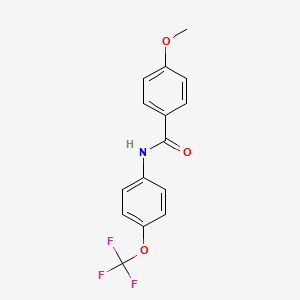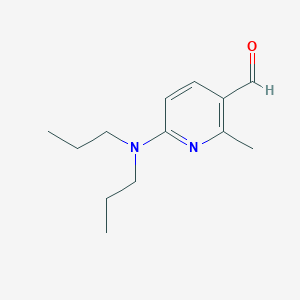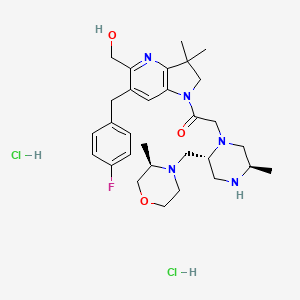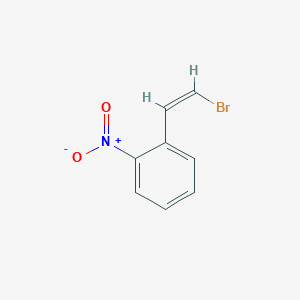
tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate: is a chemical compound that belongs to the class of oxazocanes It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to an oxazocane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate typically involves the reaction of tert-butyl 7-hydroxy-1,4-oxazocane with a suitable carboxylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography and crystallization further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of tert-butyl 7-oxo-1,4-oxazocane-4-carboxylate.
Reduction: The carboxylate group can be reduced to form the corresponding alcohol, tert-butyl 7-hydroxy-1,4-oxazocane-4-methanol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines, resulting in the formation of tert-butyl 7-halo-1,4-oxazocane-4-carboxylate or tert-butyl 7-amino-1,4-oxazocane-4-carboxylate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are commonly employed.
Major Products:
Oxidation: tert-Butyl 7-oxo-1,4-oxazocane-4-carboxylate
Reduction: tert-Butyl 7-hydroxy-1,4-oxazocane-4-methanol
Substitution: tert-Butyl 7-halo-1,4-oxazocane-4-carboxylate, tert-Butyl 7-amino-1,4-oxazocane-4-carboxylate
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylate groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 7-hydroxy-1,4-oxazepane-4-carboxylate
These compounds share structural similarities but differ in their ring size, functional groups, and overall reactivity. The unique combination of the oxazocane ring and the tert-butyl group in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
tert-butyl 7-hydroxy-1,4-oxazocane-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-9(13)8-15-7-6-12/h9,13H,4-8H2,1-3H3 |
InChI-Schlüssel |
CABRHFKUXXLJPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(COCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228391.png)
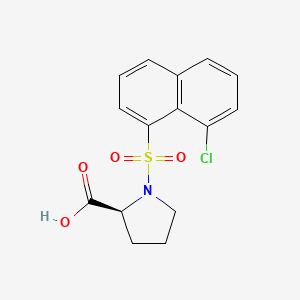

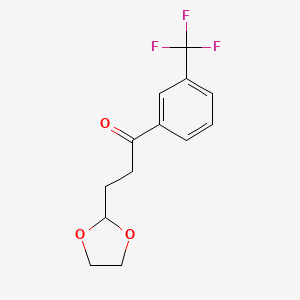

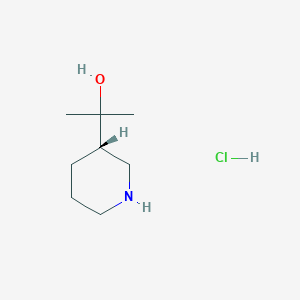
![2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B15228430.png)
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B15228431.png)
